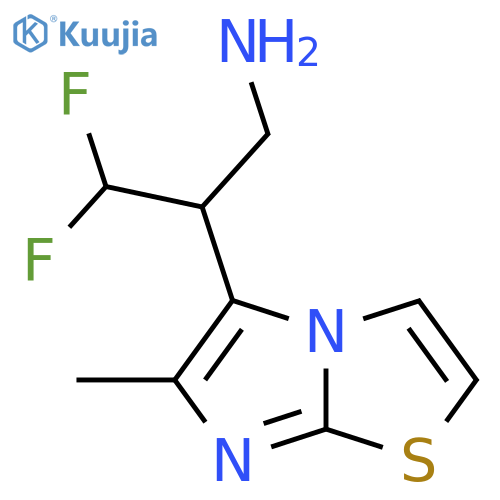Cas no 2229403-62-5 (3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine)

2229403-62-5 structure
商品名:3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine
3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine
- 3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine
- 2229403-62-5
- EN300-1970198
-
- インチ: 1S/C9H11F2N3S/c1-5-7(6(4-12)8(10)11)14-2-3-15-9(14)13-5/h2-3,6,8H,4,12H2,1H3
- InChIKey: KDGFIYIWVSPKLZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CN2C1=NC(C)=C2C(C(F)F)CN
計算された属性
- せいみつぶんしりょう: 231.06417486g/mol
- どういたいしつりょう: 231.06417486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970198-10.0g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1970198-10g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 10g |
$6882.0 | 2023-09-16 | ||
| Enamine | EN300-1970198-5.0g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1970198-5g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 5g |
$4641.0 | 2023-09-16 | ||
| Enamine | EN300-1970198-0.1g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 0.1g |
$1408.0 | 2023-09-16 | ||
| Enamine | EN300-1970198-2.5g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 2.5g |
$3136.0 | 2023-09-16 | ||
| Enamine | EN300-1970198-1.0g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 1g |
$1599.0 | 2023-06-03 | ||
| Enamine | EN300-1970198-0.05g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 0.05g |
$1344.0 | 2023-09-16 | ||
| Enamine | EN300-1970198-1g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 1g |
$1599.0 | 2023-09-16 | ||
| Enamine | EN300-1970198-0.25g |
3,3-difluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine |
2229403-62-5 | 0.25g |
$1472.0 | 2023-09-16 |
3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
2229403-62-5 (3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine) 関連製品
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
